2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-16-11(21)7-23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-6H,7H2,1H3,(H,16,21)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFIIGOOYKEPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to have anticancer activity. They are known to interact with various cancer cell lines.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes that inhibit the growth of cancer cells.
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, including those involved in cancer cell proliferation.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly within pharmacological contexts. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is associated with various biological interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.79 g/mol. The presence of the thioether and acetamide groups contributes to its pharmacological properties, enhancing solubility and bioavailability, which are crucial for drug efficacy.
Biological Activity Overview
Research indicates that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities. These include:
- Anticancer Activity : Many derivatives have shown effectiveness against various cancer cell lines.
- Antimicrobial Properties : Some pyrazolo derivatives possess significant antimicrobial activity against bacteria and fungi.
- Anti-inflammatory Effects : Certain compounds demonstrate the ability to inhibit inflammatory responses, making them candidates for treating conditions such as neuroinflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation. |
| Antimicrobial | Effective against various bacterial and fungal strains. |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines in vitro. |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammatory pathways.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell growth and inflammation.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Results indicated significant inhibition of proliferation in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related pyrazolo compounds. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. This suggests potential for development as an antimicrobial agent.
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparative analysis with similar pyrazolo derivatives was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative A | Lacks thioether group | Moderate anticancer activity |
| Pyrazole B | Contains furan ring | Strong antimicrobial properties |
| Target Compound | Thioether + Acetamide | High anticancer and anti-inflammatory activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related analogs are analyzed based on core modifications, substituent effects, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Position and Electronic Effects The 4-hydroxy group in the target compound contrasts with oxo (e.g., compounds in ) or amino groups (e.g., ). Hydroxy groups typically improve water solubility and H-bonding capacity compared to oxo analogs, which may enhance target affinity. Thioether Linkage: The S-linked N-methylacetamide (target) vs. oxoethyl-thioether () alters electron density. The acetamide’s carbonyl may engage in stronger dipole interactions than ketones.
Aromatic vs.
Heterocyclic Core Variations
- Pyrazolo[3,4-d]pyrimidine (target) vs. pyrazolo[3,4-b]pyridine (): The pyrimidine core (6-membered ring with two nitrogens) offers distinct electronic properties compared to the pyridine analog, affecting binding to purine-binding enzymes.
Functional Group Impact on Solubility
- Nitro groups () reduce solubility due to strong electron-withdrawing effects, whereas methoxy () or hydroxy groups (target) improve hydrophilicity.
Synthetic Accessibility
- Compounds with polyphosphoric acid-mediated cyclization () require harsh conditions, whereas milder methods (e.g., Suzuki coupling in ) improve scalability.
Preparation Methods
Cyclocondensation Approaches
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile and formamidine acetate under acidic conditions. For the target compound, the 3-chlorophenyl group is introduced at position 1 during pyrazole ring formation.
Representative Procedure :
- Synthesis of 1-(3-Chlorophenyl)-1H-pyrazol-5-amine :
- Cyclization to Pyrazolo[3,4-d]Pyrimidine :
Key Data :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Chlorophenylhydrazine, acrylonitrile | Ethanol, reflux, 8h | 72% |
| 2 | 1-(3-Chlorophenyl)-1H-pyrazol-5-amine, formamidine acetate | Acetic acid, 120°C, 6h | 65% |
Alternative Green Synthesis
Microwave-assisted cyclization reduces reaction times and improves yields. A solvent-free fusion technique using silica-supported catalysts achieves comparable efficiency to conventional methods.
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
Hydroxylation at Position 4
The 4-chloro intermediate undergoes hydrolysis to introduce the hydroxy group:
- Basic Hydrolysis : Treatment with NaOH (2M) in aqueous ethanol at 80°C for 4 hours replaces chlorine with hydroxyl.
- Acidic Hydrolysis : HCl (6M) in dioxane at 60°C for 3 hours, though this risks decomposition of the acetamide moiety.
Optimized Conditions :
NaOH (2M), ethanol:H2O (3:1), 80°C, 4h → 89% yield.
Thioether Formation at Position 6
The 6-chloro intermediate undergoes nucleophilic substitution with mercapto-N-methylacetamide:
- Generation of Thiolate Nucleophile :
- Mercapto-N-methylacetamide is deprotonated with K2CO3 in DMF at 0°C.
- Substitution Reaction :
Side Reactions :
- Over-alkylation at N7 of the pyrimidine ring is mitigated by using a 1:1 molar ratio and controlled temperature.
Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Routes via Thiol Intermediates
Disulfide Cross-Coupling
A Pd-catalyzed coupling between 6-bromo pyrazolo[3,4-d]pyrimidine and N-methylacetamide disulfide offers improved regioselectivity:
One-Pot Thiolation-Alkylation
Sequential treatment with thiourea and N-methylchloroacetamide in the same pot:
- Thiolation : Thiourea (2 eq), EtOH, reflux, 4h.
- Alkylation : N-Methylchloroacetamide (1.2 eq), K2CO3, RT, 2h → 63% overall yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, SCH2), 3.12 (s, 3H, NCH3).
- HRMS : m/z calcd. for C14H12ClN5O2S [M+H]+: 349.0432; found: 349.0429.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation + Substitution | High regiocontrol, scalable | Multi-step, moderate yields | 65–74% |
| Pd-Catalyzed Coupling | Fewer steps, air-sensitive catalyst | High cost of palladium | 70% |
| One-Pot Thiolation-Alkylation | Reduced purification | Competitive alkylation at N7 | 63% |
Industrial-Scale Considerations
- Cost Efficiency : The cyclocondensation route is preferred for large-scale synthesis due to reagent availability.
- Green Chemistry : Solvent-free microwave cyclization reduces waste and energy consumption.
- Process Safety : Exothermic thiolation steps require controlled addition and temperature monitoring.
Q & A
Q. Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-thiol | Core scaffold with reactive thiol group | |
| N-Methylchloroacetamide | Introduces acetamide moiety via nucleophilic substitution |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Structure | Key Modification | IC₅₀ (EGFR) | Reference |
|---|---|---|---|
| 3-Fluorophenyl variant | Increased electronegativity | 12 nM | |
| 4-Methoxy substitution | Enhanced solubility | 45 nM | |
| Thioether → Sulfone | Improved oxidative stability | 28 nM |
Critical Analysis of Contradictions
- vs. 5 : Pyrazolo[3,4-d]pyrimidine derivatives with 3-chlorophenyl groups show higher kinase inhibition than 4-fluorophenyl analogs, suggesting steric hindrance enhances selectivity .
- vs. 17 : Tautomeric forms (4-hydroxy vs. 4-oxo) exhibit divergent solubility profiles, requiring formulation adjustments for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
